molecular formula C12H19BN2O3 B2520897 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine CAS No. 2246565-04-6

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine

カタログ番号: B2520897
CAS番号: 2246565-04-6
分子量: 250.11
InChIキー: QMKLVNLHWRXEFU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine is a useful research compound. Its molecular formula is C12H19BN2O3 and its molecular weight is 250.11. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and Biological Evaluation

  • Antiulcer and Antimicrobial Activities : Research has explored the synthesis and biological evaluation of heterocyclic compounds, including imidazo[1,2-a]pyridines and oxazines, for their potential antiulcer and antimicrobial activities. Compounds have been designed to exhibit significant protective activity against stress-induced ulcers and potent in vitro antibacterial properties against both Gram-positive and Gram-negative organisms (Katsura et al., 1991); (Cooper et al., 1990).

Antitubercular Properties

  • Antitubercular Nitroimidazoles : The structural motif of imidazo[1,2-a]pyridines has been significantly explored for antitubercular activity. Specifically, derivatives have shown potent bactericidal properties against Mycobacterium tuberculosis, highlighting the critical role of specific substitutions on the imidazole ring for activity (Kim et al., 2009).

Cardiovascular Effects

  • Potential Antihypertensive Agents : Studies have also focused on the synthesis of benzoxazine derivatives with imidazoline substituents, evaluated for their cardiovascular effects. Some compounds demonstrated promising activity as potential antihypertensive agents, showing significant effects on blood pressure and heart rate in animal models (Touzeau et al., 2003).

Anticancer and Antioxidant Activities

  • Synthesis and Screening for Anticancer Activity : Heterocyclic compounds, including those with imidazo and oxazine rings, have been synthesized and screened for their anticancer activity. Some derivatives exhibited moderate to high growth inhibitory activity against various cancer cell lines, indicating their potential as therapeutic agents (Bekircan et al., 2005).

Chemical Synthesis and Modification

  • Synthesis of Fused Heterocyclic Systems : The exploration of chemical reactions for synthesizing novel fused heterocyclic systems, including imidazo and oxazine derivatives, contributes significantly to the development of new materials and therapeutic agents. These synthetic strategies enable the creation of compounds with diverse biological and chemical properties (Gabriele et al., 2006).

特性

IUPAC Name

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BN2O3/c1-11(2)12(3,4)18-13(17-11)9-7-14-10-8-16-6-5-15(9)10/h7H,5-6,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMKLVNLHWRXEFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C3N2CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2246565-04-6
Record name 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。